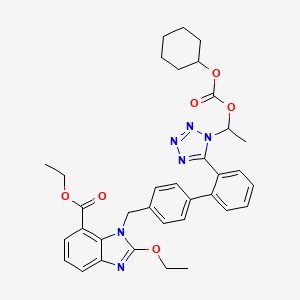

N-Cilexetil Candesartan Ethyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAVCSABPBKRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Pathways and Derivatization Strategies for N Cilexetil Candesartan Ethyl Ester

Elucidation of Precursor Compounds and Starting Materials in Synthetic Routes

The synthesis of N-Cilexetil Candesartan (B1668252) Ethyl Ester is not typically a targeted synthesis but rather a byproduct of the main synthesis of Candesartan Cilexetil. The precursor compounds and starting materials are therefore those used in the established routes for Candesartan Cilexetil production.

Several synthetic strategies for Candesartan Cilexetil have been reported, generally involving the coupling of a substituted benzimidazole (B57391) moiety with a biphenyl (B1667301) tetrazole component. A common key intermediate is Trityl Candesartan Cilexetil (3) , which is deprotected to yield Candesartan Cilexetil (1). cas.cz

One of the primary synthetic routes begins with 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid , also known as Candesartan (2). cas.czscispace.com To facilitate the subsequent esterification, the tetrazole nitrogen is often protected, for instance with a trityl group, to form Trityl Candesartan (4) . cas.czgoogle.com

Another convergent approach involves the synthesis of an appropriate benzimidazole derivative and a separate synthesis of the biphenyl tetrazole side chain, which are then coupled. For instance, 2,3-diamino methyl benzoate (B1203000) (15) can be reacted with tetramethoxy methane (B114726) to form the ethoxy benzimidazole intermediate (16). This is then alkylated with a protected tetrazole biphenyl benzyl (B1604629) bromide (18). scispace.com

A novel synthesis of Candesartan Cilexetil has been developed starting from commercially available benzyl bromide (5) and aniline (4) . These are reacted to form an intermediate (6), which undergoes a series of transformations including hydrolysis, esterification, and cyclization to yield the final product. clockss.org

The table below summarizes the key precursors and starting materials identified in various synthetic routes leading to Candesartan and its derivatives.

| Compound Name | Role in Synthesis | Reference |

| Candesartan (2) | Starting material for esterification | cas.czscispace.com |

| Trityl Candesartan (4) | Protected intermediate for esterification | cas.czgoogle.com |

| 2,3-diamino methyl benzoate (15) | Precursor for benzimidazole ring formation | scispace.com |

| Benzyl bromide (5) | Starting material in a novel synthetic route | clockss.org |

| Aniline (4) | Starting material in a novel synthetic route | clockss.org |

| 1-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-2-Ethoxy-7-benzimidazole carboxylic acid ethyl ester | Starting material for tetrazole ring formation | google.com |

Exploration of Reaction Mechanisms and Optimal Conditions for Esterification and Alkylation

The formation of N-Cilexetil Candesartan Ethyl Ester primarily occurs through side reactions, specifically N-alkylation, during the synthesis of Candesartan Cilexetil.

Esterification: The primary esterification in the synthesis of Candesartan Cilexetil involves the conversion of the carboxylic acid group of Candesartan (or its protected form) to the cilexetil ester. This is typically achieved by reacting the carboxylic acid with (±)-1-chloroethyl cyclohexyl carbonate (8) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetonitrile (B52724) (MeCN) under reflux. google.comclockss.org

Alkylation and Formation of this compound: The formation of this compound is an N-alkylation side reaction. The ethoxy group of Candesartan Cilexetil itself can act as an alkylating agent under certain conditions, leading to the ethylation of the tetrazole ring. researchgate.net This can result in the formation of two N-ethylated isomers. The differentiation between the N-1 and N-2 ethylated derivatives has been achieved using 1D and 2D NMR experiments. cas.czresearchgate.net

The synthesis of N-ethylated impurities has also been performed intentionally for characterization purposes. This can be achieved by reacting Candesartan Cilexetil (1) with iodoethane (B44018) in acetone (B3395972) in the presence of a base. researchgate.net One study proposed that the structure of a specific impurity, CDC-II, is 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester . nih.gov The plausible mechanism for its formation involves the ethylation of the tetrazole nitrogen.

The reaction conditions during the deprotection of Trityl Candesartan Cilexetil can also influence the formation of such impurities. Acidic conditions, such as heating in aqueous hydrochloric acid or ethanolic hydrogen chloride, used for detritylation can promote side reactions. researchgate.net

| Reaction | Reagents and Conditions | Product | Reference |

| Esterification | (±)-1-chloroethyl cyclohexyl carbonate (8), K2CO3, MeCN, reflux | Trityl Candesartan Cilexetil | google.comclockss.org |

| N-alkylation (impurity synthesis) | Iodoethane, Acetone, Base | N-ethylated Candesartan Cilexetil derivatives | researchgate.net |

| Detritylation (impurity formation) | Aqueous HCl or Ethanolic HCl, heat | Candesartan Cilexetil and N-ethylated impurities | researchgate.net |

Development of Novel Synthetic Methodologies for Enhanced Purity and Yield

Research into the synthesis of Candesartan Cilexetil has focused on developing more efficient, practical, and high-purity routes, which consequently minimize the formation of impurities like this compound.

One novel and practical synthetic route for Candesartan Cilexetil was developed to achieve a high yield (55% over six steps) and purity (99.1% by HPLC). This route involves the simultaneous cleavage of N-Boc and N-trityl protective groups and the formation of the benzimidazole ring in the final steps. clockss.org This approach aims to reduce the formation of byproducts by streamlining the synthetic sequence.

Another improved process focuses on the final crystallization step to obtain a specific polymorphic form (Form I) of Candesartan Cilexetil with a small particle size and no tendency to agglomerate. This process involves the deprotection of Trityl Candesartan Cilexetil in the presence of a Lewis acid. google.com While this focuses on the physical properties, controlling the final purification step is crucial for removing impurities.

A method for preparing Candesartan Cilexetil starting from 2-amino-3-nitrobenzoic acid has been proposed to address issues of long reaction routes and residual toxic substances. This multi-step process includes esterification, reduction, cyclization, hydrolysis, and deprotection reactions. patsnap.com

The use of a ruthenium-catalyzed C-H arylation has been explored as an efficient method for creating a key biphenyltetrazole intermediate, which could lead to a more streamlined synthesis of Candesartan Cilexetil. d-nb.infothieme-connect.com Such a convergent approach could potentially offer better control over impurity profiles.

Investigation of Stereoselective Synthesis Approaches for Chiral Centers

Candesartan Cilexetil is a chiral prodrug due to the presence of a stereocenter in the cilexetil ester group. fda.gov However, upon oral administration, it is rapidly and completely hydrolyzed to the active drug, Candesartan, which is achiral. fda.govnih.gov

The synthesis of Candesartan Cilexetil typically uses a racemic mixture of (±)-1-chloroethyl cyclohexyl carbonate, resulting in a diastereomeric mixture of the final product. clockss.org While the chirality of the cilexetil moiety is crucial for its function as a prodrug, the focus of stereoselective synthesis in the context of Candesartan itself is less critical as the active metabolite is achiral.

For this compound, the chirality would also reside in the cilexetil group. As this is an impurity, specific stereoselective synthesis approaches are not a primary research focus. The stereochemistry of the impurity would mirror that of the Candesartan Cilexetil from which it is derived.

Analysis of Intermediate Compounds and Their Role in the Overall Synthesis Efficiency

The efficiency of Candesartan Cilexetil synthesis is heavily dependent on the purity and yield of its key intermediates. The presence of impurities in these intermediates can carry through to the final product or lead to the formation of new impurities.

Trityl Candesartan Cilexetil (3) is a crucial intermediate in many synthetic routes. cas.cz Its purity is paramount, as the subsequent deprotection step is the final chemical transformation. Impurities formed during the synthesis of this intermediate will directly impact the purity of the final API.

The formation of impurities is often associated with the deprotection step of the trityl group. For example, the formation of a 2-hydroxy-benzimidazole impurity (3) can occur under strong acidic conditions, and its similar properties to Candesartan Cilexetil make purification difficult. clockss.org The formation of N-ethylated impurities is also linked to this stage. researchgate.net

The table below lists some key intermediates and their significance in the synthesis.

| Intermediate Compound | Significance | Reference |

| Trityl Candesartan Cilexetil (3) | Key protected intermediate before final deprotection | cas.cz |

| Nitrobenzoate (10) | Intermediate in a novel, high-purity synthetic route | clockss.org |

| 2-hydroxy-benzimidazole impurity (3) | Difficult-to-remove impurity formed during deprotection | clockss.org |

| N-ethylated Candesartan derivatives | Impurities formed during synthesis and deprotection | cas.czresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of N Cilexetil Candesartan Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing intricate details about the carbon-hydrogen framework.

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of N-Cilexetil Candesartan (B1668252) Ethyl Ester. These techniques provide information on the chemical environment of each proton and carbon atom within the molecule.

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For N-Cilexetil Candesartan Ethyl Ester, characteristic signals would be expected for the aromatic protons of the biphenyl (B1667301) and benzimidazole (B57391) rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the various aliphatic protons of the ethyl and cilexetil moieties.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. This is particularly useful for identifying quaternary carbons and the carbonyl carbons of the ester and carbonate groups, which are not observable in ¹H NMR. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic structure, allowing for precise signal assignments. For instance, the differentiation between the N-1 and N-2 ethylated derivatives of candesartan cilexetil has been successfully achieved using 1D NMR experiments. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Signal Assignments for this compound Analogs

| Position | δH (ppm) | δC (ppm) | Multiplicity |

| 2 | - | 158.77 | - |

| 7 | 7.58 | 123.85 | dd |

| 8 | 7.16 | 120.60 | dd |

| 9 | 7.74 | 122.48 | dd |

| 10 | 5.67, 5.63 | 46.86 | d |

| 12, 16 | 7.00 | 126.52 | d |

| 13, 15 | 7.05 | 129.30 | d |

| 18 | 4.67 | 66.65 | q |

| 19 | 1.49 | 14.56 | t |

| 24 | 7.83 | 130.20 | m |

| 25 | 7.44 | 127.40 | dt |

| 26 | 7.48 | 129.78 | dt |

| 29 | 6.94 | 91.71 | q |

Note: Data is based on analogous structures and serves as a representative example. Actual chemical shifts may vary. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the complex structure of this compound. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the molecule, such as the protons on the aromatic rings and the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the definitive assignment of proton signals to their corresponding carbon atoms, greatly simplifying the interpretation of the complex NMR spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the different fragments of the molecule, for example, by showing the connectivity between the benzyl methylene protons and the carbons of both the biphenyl and benzimidazole ring systems. researchgate.netresearchgate.net Advanced techniques like ¹H-¹⁵N HMBC have been employed to differentiate between N-substituted isomers of candesartan cilexetil impurities. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly valuable for determining the stereochemistry and conformation of the molecule. For instance, NOESY can be used to confirm the spatial relationship between the cilexetil group and other parts of the molecule. researchgate.net

The synthesis of candesartan cilexetil can lead to the formation of various isomers, including N-1 and N-2 ethylated derivatives on the tetrazole ring. researchgate.net Advanced NMR techniques are critical for the differentiation and structural confirmation of these isomers. For instance, ¹H-¹⁵N HMBC experiments can definitively establish the point of attachment of the ethyl group to the tetrazole ring by observing long-range correlations between the ethyl protons and the nitrogen atoms of the tetrazole. researchgate.net The influence of the magnetic field strength on the resolution and sensitivity of these NMR experiments is also a significant factor in successfully distinguishing between closely related isomeric structures. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula, C₃₅H₃₈N₆O₆, by providing a measured mass that is very close to the calculated exact mass of 638.2853. nih.govlgcstandards.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the m/z values for N-ethylated impurities of candesartan cilexetil have been determined with high precision, confirming their elemental compositions. researchgate.net

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity.

In the analysis of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of fragment ions. Key fragmentation pathways would likely involve the loss of the cilexetil group, the ethyl ester group, and cleavages within the biphenyl and benzimidazole ring systems. researchgate.net By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. For example, the loss of the cilexetil moiety from the parent ion of candesartan cilexetil results in a fragment ion at m/z 439. researchgate.net The fragmentation patterns of degradation products and impurities can be compared to that of the parent drug to aid in their structural elucidation. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 639.29 | 439 | C₁₀H₁₄O₅ | Loss of the cilexetil group |

| 639.29 | 593 | C₂H₄O | Loss of acetaldehyde (B116499) from cilexetil |

| 439 | 411 | N₂ | Loss of nitrogen from tetrazole ring |

| 439 | 395 | CO₂ | Decarboxylation |

Note: This table is predictive and based on fragmentation patterns observed for analogous structures. researchgate.net

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into the molecular structure, conformation, and intermolecular interactions that dictate the solid-state properties of a compound.

Following an extensive review of publicly available scientific literature and chemical databases, specific experimental data on the unit cell parameters (a, b, c, α, β, γ) and the space group for this compound could not be located. This information is fundamental to describing the crystalline lattice and is typically determined through single-crystal X-ray diffraction analysis. The absence of such data in the public domain indicates that a single-crystal structure of this specific impurity may not have been published.

Detailed information regarding the precise molecular conformation, including bond lengths, bond angles, and torsional angles for this compound, is not available in published scientific literature. Similarly, specific data on the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing of this compound in the solid state have not been publicly reported. Such analyses are contingent on the successful growth of a single crystal and subsequent X-ray diffraction studies.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. While spectra for the related compound Candesartan Cilexetil are available, a specific, detailed analysis and corresponding data tables for this compound are not present in the reviewed scientific literature. researchgate.netresearchgate.netresearchgate.net The analysis of characteristic vibrational frequencies for the distinct functional groups within this compound would require experimental measurement.

Chromatographic and Analytical Methodologies for Research Characterization of N Cilexetil Candesartan Ethyl Ester

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of N-Cilexetil Candesartan (B1668252) Ethyl Ester. The development and validation of robust HPLC methods are paramount for accurate and reliable results in research and quality control settings. arabjchem.org

Reversed-Phase HPLC for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the separation and quantification of N-Cilexetil Candesartan Ethyl Ester. ijpsr.com These methods typically utilize a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. ijpsr.comijpbs.comderpharmachemica.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several studies have detailed the development of RP-HPLC methods for the analysis of candesartan cilexetil and its impurities, including the ethyl ester. For instance, a method utilizing a C18 column with a mobile phase composed of acetonitrile (B52724) and a phosphate (B84403) buffer has proven effective. ijpsr.comijpbs.com UV detection is commonly performed at wavelengths around 215 nm or 254 nm to achieve adequate sensitivity for quantification. arabjchem.orgnih.govnih.gov The retention time for this compound in these systems is influenced by the specific chromatographic conditions. nih.gov

Method validation is performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. ijpbs.com Linearity is typically established over a concentration range relevant to the expected levels of the impurity. ijpsr.com Accuracy is often assessed through recovery studies, with acceptable recovery typically falling within the 98-102% range. ijpsr.com

Normal-Phase and Chiral HPLC for Isomeric Separation

While reversed-phase HPLC is suitable for general separation and quantification, normal-phase and chiral HPLC can be employed for more specific analytical challenges, such as the separation of isomers. Candesartan cilexetil itself is a racemic mixture, containing a chiral center. derpharmachemica.comnih.govpharmatutor.org Chiral HPLC is essential for separating the enantiomers of candesartan cilexetil and its related compounds.

Chiral stationary phases (CSPs) are used to achieve enantiomeric separation. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for this purpose. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal resolution. sigmaaldrich.com

Optimization of Chromatographic Parameters (Mobile Phase Composition, Stationary Phases, Flow Rate)

The optimization of chromatographic parameters is a critical step in developing a reliable HPLC method for this compound analysis. Key parameters that are systematically varied include:

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer significantly impacts the retention time and resolution of the analyte and its related impurities. scispace.com The pH of the buffer is also a crucial factor, influencing the ionization state of the analytes and thus their interaction with the stationary phase. scispace.com

Stationary Phases: The choice of stationary phase, most commonly a C18 or C8 column, determines the primary mode of interaction with the analyte. ijpsr.comijpbs.comderpharmachemica.com Newer technologies, such as core-shell columns, can offer improved efficiency and faster analysis times. scispace.com

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A lower flow rate generally leads to better resolution but longer run times, while a higher flow rate can shorten the analysis time at the cost of some resolution. scispace.com

A systematic approach, often involving a design of experiments (DoE), is employed to identify the optimal combination of these parameters to achieve the desired separation with good peak shape, resolution, and analysis time. scispace.com

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced resolution, speed, and sensitivity. nih.gov UPLC systems utilize columns packed with sub-2 µm particles, which leads to a dramatic increase in chromatographic efficiency. nih.gov

For the analysis of this compound and other impurities of candesartan cilexetil, UPLC methods have been developed that significantly reduce analysis time while improving the separation of closely eluting peaks. nih.govnih.gov A validated UPLC method was able to separate twelve impurities of candesartan cilexetil, including the ethyl ester, within a 20-minute run time. nih.govnih.govsmolecule.com This method employed a gradient elution with a phosphate buffer and acetonitrile as the mobile phase and UV detection at 254 nm and 210 nm. nih.govnih.gov The increased sensitivity of UPLC is also advantageous for detecting and quantifying impurities at very low levels. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile By-products (if relevant)

While liquid chromatography is the primary tool for analyzing this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be relevant for the identification and quantification of volatile by-products that may be present from the synthesis process. GC is ideal for separating volatile and thermally stable compounds. nih.govresearchgate.net

Spectrophotometric and Electroanalytical Techniques for Research-Scale Quantification

For research-scale quantification, spectrophotometric and electroanalytical techniques can offer simpler and more rapid alternatives to chromatography, although they may lack the specificity for separating closely related impurities.

UV-Visible Spectrophotometry is a straightforward method for quantifying this compound in solution, provided there are no interfering substances that absorb at the same wavelength. scholarsresearchlibrary.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. scholarsresearchlibrary.comscholarsresearchlibrary.com A simple UV spectrophotometric method has been developed for the estimation of candesartan cilexetil in bulk and pharmaceutical dosage forms, with a detection wavelength of 258 nm in methanol. scholarsresearchlibrary.com While this method is suitable for the bulk drug, its application for quantifying a specific impurity like the ethyl ester would require careful validation to ensure no interference from the main component or other impurities. scholarsresearchlibrary.comasianpubs.org

Electroanalytical techniques , such as voltammetry, have also been reported for the determination of candesartan. researchgate.net These methods measure the current response of an electroactive species as a function of an applied potential. While potentially sensitive, the development of an electroanalytical method for this compound would require investigation into its electrochemical properties and validation to ensure selectivity in the presence of candesartan cilexetil and other related substances. researchgate.net

Validation of Analytical Methods in Research Matrices (e.g., reaction mixtures, bulk materials)

The validation of analytical methods for this compound and its related impurities in research matrices like reaction mixtures and bulk materials is a critical step to ensure the quality and consistency of the final product. These methods, often employing techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are evaluated for several key parameters. nih.govresearchgate.netnih.gov

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range. researchgate.net For this compound and its impurities, this is typically achieved by preparing a series of solutions at different concentrations and analyzing them. nih.govderpharmachemica.com The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear relationship is expected, often demonstrated by a high correlation coefficient (R²).

Several studies have established the linearity of analytical methods for candesartan cilexetil and its impurities. For instance, a UPLC method demonstrated linearity for impurities over a concentration range from the limit of quantification (LOQ) to 2.0 µg/mL, with a correlation coefficient (r²) of ≥0.999. nih.govresearchgate.net Another RP-HPLC method showed linearity for candesartan cilexetil in the concentration range of 0.25–8 µg/mL with a correlation coefficient (r²) of 0.9997. ijpbs.com A separate study using derivative spectroscopy found linearity for candesartan in the range of 320–440 µg/ml with a correlation coefficient (R²) of 0.999. globalresearchonline.netresearchgate.net

| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| UPLC | Impurities | LOQ to 2.0 µg/mL | ≥0.999 | nih.govresearchgate.net |

| RP-HPLC | Candesartan Cilexetil | 0.25–8 µg/mL | 0.9997 | ijpbs.com |

| Derivative Spectroscopy | Candesartan | 320–440 µg/mL | 0.999 | globalresearchonline.netresearchgate.net |

| RP-HPLC | Candesartan Cilexetil | 0 - 140 µg/ml | 0.9999 | pharmatutor.org |

| RP-HPLC | Candesartan Cilexetil | 50 ppm-160 ppm | 0.9996 | derpharmachemica.com |

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. globalresearchonline.net LOD is the lowest concentration of an analyte that the method can reliably detect, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.net

For candesartan cilexetil and its impurities, various analytical techniques have been used to determine these limits. A spectrofluorimetric method reported an LOD of 0.25 ng/ml and an LOQ of 0.77 ng/ml for candesartan cilexetil. globalresearchonline.net An HPLC method for candesartan cilexetil determined the LOD and LOQ to be 0.05 µg/mL and 0.5 µg/mL, respectively. ajpp.in Another study using derivative spectroscopy established an LOD of 6.7 µg/ml and an LOQ of 20.4 µg/ml for candesartan. globalresearchonline.netijpsr.com Furthermore, a separate RP-HPLC method found the LOD and LOQ for candesartan cilexetil to be 0.19 μg/mL and 0.58 μg/mL, respectively. pharmatutor.org

| Analytical Method | Analyte | LOD | LOQ | Source |

|---|---|---|---|---|

| Spectrofluorimetry | Candesartan Cilexetil | 0.25 ng/ml | 0.77 ng/ml | globalresearchonline.net |

| HPLC | Candesartan Cilexetil | 0.05 µg/mL | 0.5 µg/mL | ajpp.in |

| Derivative Spectroscopy | Candesartan | 6.7 µg/ml | 20.4 µg/ml | globalresearchonline.netijpsr.com |

| RP-HPLC | Candesartan Cilexetil | 0.19 µg/mL | 0.58 µg/mL | pharmatutor.org |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. globalresearchonline.net

For analytical methods developed for this compound, precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ijpbs.com Accuracy is often evaluated by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ajpp.in

In one study, a UPLC method for candesartan cilexetil impurities showed a percentage relative standard deviation (%RSD) of less than 15% for precision. nih.gov The accuracy of the method, determined by recovery studies, was found to be within the range of 90% to 110%. nih.gov An HPLC method demonstrated accuracy with a recovery of 99% to 100% and a precision with an RSD of less than 2%. ajpp.in Another RP-HPLC method showed recovery between 99.0% and 101.0%. pharmatutor.org

| Analytical Method | Parameter | Result | Source |

|---|---|---|---|

| UPLC | Precision (%RSD) | <15% | nih.gov |

| Accuracy (Recovery) | 90% - 110% | nih.gov | |

| HPLC | Precision (%RSD) | <2% | ajpp.in |

| Accuracy (Recovery) | 99% - 100% | ajpp.in | |

| RP-HPLC | Accuracy (Recovery) | 99.0% - 101.0% | pharmatutor.org |

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netijpbs.com

For this compound, specificity is demonstrated by showing that the method can separate the main compound from its potential impurities and degradation products. nih.govscispace.com This is often confirmed by forced degradation studies where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and heat. nih.govscispace.com

Robustness is evaluated by making small changes to the method parameters, such as the pH of the mobile phase, flow rate, or column temperature, and observing the effect on the results. ijpbs.comscispace.com For example, in the development of an HPLC method, the %RSD of the retention time of candesartan cilexetil was found to be less than 2% when parameters like temperature and mobile phase flow rate were slightly altered, indicating the method's robustness. ijpbs.com

Solid State Chemistry and Polymorphism Research of N Cilexetil Candesartan Ethyl Ester

Identification and Characterization of Polymorphic Forms

Scientific literature lacks specific studies on the identification and characterization of polymorphic forms of N-Cilexetil Candesartan (B1668252) Ethyl Ester. While the parent compound, Candesartan Cilexetil, is known to exhibit polymorphism with well-documented forms such as Form I and Form II, this knowledge cannot be directly extrapolated to its ethyl ester derivative without dedicated experimental verification. researchgate.netijpsr.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

There is no publicly available research data from Differential Scanning Calorimetry (DSC) analyses conducted specifically on N-Cilexetil Candesartan Ethyl Ester to determine its thermal transitions, such as melting point or the existence of polymorphic transitions. For the related compound, Candesartan Cilexetil, DSC studies have been instrumental in distinguishing its polymorphic forms, with Form I showing a melting point at approximately 163°C with decomposition, and Form II exhibiting different thermal behavior. nih.govnih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Specific Powder X-ray Diffraction (PXRD) data for the identification of crystalline phases of this compound is not available in the reviewed scientific literature. However, a study on the closely related compound, Ethyl Candesartan, which is also an impurity in Candesartan Cilexetil synthesis, utilized PXRD. The analysis of Ethyl Candesartan recrystallized from various solvents confirmed that the crystalline form remained consistent and did not undergo transformation during the dissolution process. synzeal.com The characteristic 2θ peaks from this study provide insight into the crystal lattice of Ethyl Candesartan, but this cannot be definitively attributed to this compound without direct analysis.

Solid-State NMR Spectroscopy for Molecular Mobility and Conformational Analysis

There are no dedicated solid-state NMR (ssNMR) spectroscopy studies reported for this compound. For Candesartan Cilexetil, ssNMR has been a powerful tool for elucidating the molecular conformation and mobility within its different polymorphic forms, providing insights into the distinct chemical environments of atoms in each crystal lattice. nih.govpharmaffiliates.com

Amorphous Form Characterization and Stability in Research Settings

No specific research has been published on the characterization and stability of an amorphous form of this compound in research settings. The generation and analysis of the amorphous state of its parent compound, Candesartan Cilexetil, have been explored to enhance solubility and bioavailability, but similar investigations for the ethyl ester impurity are not documented. nih.gov

Solubility Studies in Various Organic Solvents for Research Applications

A study on Ethyl Candesartan, a related impurity, provides valuable solubility data in several organic solvents at different temperatures. The mole fraction solubility was observed to increase with rising temperature in all tested solvents. This information is crucial for purification and analytical method development in a research context. synzeal.com

Table 1: Mole Fraction Solubility of Ethyl Candesartan in Various Solvents at 318.15 K

| Solvent | Mole Fraction Solubility (x 10⁻²) |

| N,N-Dimethylformamide (DMF) | 7.91 |

| Cyclohexanone | 2.81 |

| 1,4-Dioxane | 2.69 |

| Acetonitrile (B52724) | 1.15 |

| Acetone (B3395972) | 0.704 |

| Ethyl Acetate | 0.420 |

| n-Propanol | 0.369 |

| Isobutanol | 0.338 |

| Methanol | 0.317 |

| n-Butanol | 0.303 |

| Ethanol (B145695) | 0.283 |

| Isopropanol | 0.269 |

Data sourced from a study on Ethyl Candesartan. synzeal.com

Investigation of Crystallization Processes and Crystal Habit Modification

There is a lack of published research on the investigation of crystallization processes and crystal habit modification specifically for this compound. While methods for crystallizing and recrystallizing Candesartan Cilexetil and its intermediates from various solvents like ethyl acetate-benzene are documented, similar detailed studies for this specific impurity are not available. researchgate.net

Computational Chemistry and Molecular Modeling Studies of N Cilexetil Candesartan Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic properties of N-Cilexetil Candesartan (B1668252) Ethyl Ester, which are fundamental to its reactivity and stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of candesartan, DFT calculations can elucidate molecular properties such as optimized geometry, vibrational frequencies, and electronic energies. While specific DFT studies on N-Cilexetil Candesartan Ethyl Ester are not extensively documented in public literature, the methodology has been applied to the parent drug, candesartan cilexetil, and its active metabolite, candesartan. nih.gov These studies provide a framework for understanding the electronic landscape of related esters.

| Property | Value | Method |

|---|---|---|

| Total Energy | -1645.7 Hartree | DFT/B3LYP |

| Dipole Moment | 5.6 Debye | DFT/B3LYP |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For candesartan derivatives, the HOMO is typically localized on the electron-rich benzimidazole (B57391) and biphenyl (B1667301) rings, while the LUMO is often found on the tetrazole ring and the carbonyl groups. This distribution suggests that the molecule has distinct sites for electrophilic and nucleophilic attacks.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 eV |

| LUMO | -1.8 eV |

| Energy Gap (LUMO-HOMO) | 4.4 eV |

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. These functions are derived from the change in electron density as the number of electrons in the system changes. For a molecule like this compound, Fukui functions can pinpoint specific atoms that are more susceptible to chemical reactions, which is crucial for predicting degradation pathways and potential metabolic transformations. The nitrogen atoms in the tetrazole ring and the oxygen atoms of the ester groups are often identified as potential nucleophilic sites, while the carbon atoms of the carbonyl groups are likely electrophilic sites.

In Silico Predictions of Chemical Stability and Degradation Pathways (non-biological)

In silico methods can predict the chemical stability and potential degradation pathways of a compound under various stress conditions. Studies on candesartan cilexetil have shown that it is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and photolytic conditions, while being relatively stable to oxidative and thermal stress. nih.gov The major degradation products often result from the hydrolysis of the ester linkages. nih.govnih.gov For this compound, similar in silico predictions would suggest that the ethyl ester and the cilexetil ester groups are the most probable sites of non-biological degradation, leading to the formation of candesartan and other related impurities. mdpi.com

| Degradation Product | Formation Pathway |

|---|---|

| Candesartan | Hydrolysis of cilexetil and ethyl esters |

| Des-ethyl Candesartan | Hydrolysis of the ethyl ester group |

Docking Studies of Related Chemical Entities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking is often used to predict the binding of a ligand to a protein's active site, it can also be used to study the interactions between smaller molecules. For instance, docking studies have been performed on candesartan and candesartan cilexetil with cyclodextrins to understand their host-guest interactions. nih.gov Although this compound is an impurity and not a pharmacologically active agent itself, docking studies could be used to investigate its interaction with other molecules in a formulation, which might affect the stability or bioavailability of the active pharmaceutical ingredient.

An in-depth analysis of the chemical reactivity and degradation pathways of this compound, a compound structurally related to the angiotensin II receptor antagonist, candesartan cilexetil, reveals its susceptibility to various stress conditions. While comprehensive degradation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, its chemical behavior can be largely inferred from the numerous forced degradation studies conducted on the parent compound, candesartan cilexetil. The presence of labile ester linkages is a key factor in its degradation profile.

Academic and Intellectual Property Landscape in Chemical Research

Review of Key Patent Literature Related to Synthesis and Analytical Methods

The patent landscape for candesartan (B1668252) cilexetil reveals a concerted effort to refine its synthesis and enhance analytical scrutiny to ensure purity and quality. Initial patents laid the groundwork for the fundamental synthetic routes, while subsequent filings have focused on optimization, impurity control, and novel analytical techniques.

Key synthetic strategies often involve a multi-step process beginning with precursors to the benzimidazole (B57391) core and the biphenyl (B1667301) tetrazole moiety. A common patented approach involves the protection of the tetrazole group, typically with a trityl group, followed by N-alkylation to connect the two main fragments. The final steps include the esterification to add the cilexetil prodrug group and a deprotection step to yield the final active pharmaceutical ingredient (API) clockss.orgwipo.int. For instance, U.S. Patent No. 5,196,444, a foundational patent, describes the creation of candesartan cilexetil and its crystalline C-form akjournals.com.

Later patents have aimed to improve upon these initial methods by increasing yield, reducing the number of steps, and minimizing the use of hazardous reagents. Chinese patent CN102887890A discloses a synthesis method starting from 2-nitro-benzoic acid, which avoids the use of sodium azide, thereby enhancing safety and reducing environmental pollution google.com. Another approach, described in Synthesis (2012), features an efficient ruthenium-catalyzed C–H arylation of a tetrazole derivative, representing a more convergent and practical route to the molecule thieme-connect.comresearchgate.netresearchgate.net.

On the analytical front, patents and related literature focus heavily on methods for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the most frequently cited technique. For example, Chinese patent CN101936961A details an HPLC method capable of simultaneously analyzing all known impurities of candesartan cilexetil by using a reverse-phase column and a gradient elution with an acetonitrile-low pH buffer salt mobile phase nih.gov. These methods are crucial for quality control, as impurities can arise from starting materials, intermediates, or degradation of the final product.

| Patent Number | Title/Focus | Key Innovation |

| US 5,196,444 | Benzimidazole derivatives | Describes the fundamental synthesis and crystalline Form-I of candesartan cilexetil. akjournals.com |

| US20050250827A1 | Preparation of candesartan cilexetil in high purity | Focuses on the deprotection of trityl candesartan cilexetil and subsequent crystallization to achieve a substantially pure product. google.com |

| CN102887890A | Synthesis method of candesartan cilexetil | Discloses a synthetic route that avoids sodium azide, improving safety and reducing environmental impact by starting with 2-nitro-benzoic acid. google.com |

| CN101936961A | A kind of high performance liquid chromatography analysis method of candesartan cilexetil | Details a comprehensive HPLC method for separating and controlling all known impurities and degradation products. nih.gov |

| WO/2005/037821 | Preparation Of Candesartan Cilexetil | Encompasses processes for synthesizing the cilexetil trityl candesartan intermediate using a low boiling organic solvent and a phase transfer catalyst. wipo.int |

Analysis of Emerging Research Trends and Methodological Advancements

Recent research on candesartan cilexetil has pivoted towards two primary areas: the evolution of analytical techniques for more precise impurity profiling and the development of advanced drug delivery systems to overcome its inherent bioavailability challenges.

Methodological Advancements in Analysis: A significant trend in the analytical domain is the transition from conventional HPLC to Ultra High-Pressure Liquid Chromatography (UPLC). UPLC methods offer superior performance by using columns with sub-2 µm particles, which results in higher resolution, improved sensitivity, and significantly shorter run times nih.govnih.gov. A validated UPLC method was developed to separate candesartan cilexetil from 12 potential impurities and degradation products within a 20-minute run time, a substantial improvement over older HPLC methods nih.govnih.gov. This allows for more efficient and comprehensive quality control in pharmaceutical manufacturing.

Furthermore, there is a growing emphasis on "Green Chemistry" principles within analytical method development. Research is focused on creating sustainable RP-UPLC methods that minimize the use of hazardous solvents and reduce waste, assessing their environmental impact using metrics like the Analytical Greenness Metric (AGREE) and the Green Analytical Procedure Index (GAPI) akjournals.comakjournals.com.

| Analytical Technique | Advancement | Key Advantages |

| UPLC | Separation of up to 12 impurities and degradants. | Higher resolution, greater sensitivity, and reduced analysis time (e.g., 20 minutes) compared to HPLC. nih.govnih.gov |

| "Green" RP-UPLC | Application of sustainability tools (AGREE, GAPI) to method development. | Minimizes environmental impact by reducing harmful solvent use and waste generation. akjournals.comakjournals.com |

| Predictive Dissolution (USP IV) | Development of in vitro dissolution tests that correlate with in vivo performance (IVIVC). | Serves as a development tool to predict bioequivalence, potentially reducing the need for extensive clinical studies. nih.gov |

Emerging Trends in Formulation and Drug Delivery: Candesartan cilexetil's poor aqueous solubility (BCS Class II) results in low oral bioavailability, which has become a major focus of pharmaceutical research nih.govrsc.org. To address this, researchers are exploring various nanotechnology-based and advanced formulation strategies.

Nanostructured Lipid Carriers (NLCs): These systems encapsulate the drug in a lipid matrix, enhancing its absorption. One study successfully formulated candesartan cilexetil-loaded NLCs with a particle size of approximately 121 nm and high encapsulation efficiency, aiming to improve oral bioavailability through lymphatic transport nih.gov.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of lipids, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media. Cationic SNEDDS (C-SNEDDS) have been shown to significantly enhance oral bioavailability by improving drug solubilization and increasing permeability across intestinal cells rsc.org.

Novel Decrystallizing Formulations: A recent approach involves using poloxamer and propylene (B89431) glycol to create a formulation that is solid at storage temperatures but liquefies at physiological temperature. This method enhances dissolution efficiency dramatically compared to the raw drug and conventional solid dispersion techniques, offering a more industrially sustainable manufacturing process mdpi.commdpi.com.

These advancements highlight a shift from focusing solely on the synthesis of the active molecule to a more holistic approach encompassing its delivery and analytical lifecycle.

Collaborative Research Opportunities and Interdisciplinary Approaches

The development and optimization of candesartan cilexetil have benefited significantly from collaborative and interdisciplinary research, blending chemistry, pharmaceutical sciences, and clinical medicine.

One of the most prominent areas of collaborative research is in the development of fixed-dose combination therapies . Numerous clinical studies have investigated the efficacy of combining candesartan cilexetil with other antihypertensive agents, such as the diuretic hydrochlorothiazide (B1673439) (HCTZ) or the calcium channel blocker amlodipine (B1666008) nih.govresearchgate.netresearchgate.net. These collaborations between pharmaceutical companies and clinical research organizations aim to provide more effective treatment options and improve patient adherence. For instance, studies have demonstrated that a combination of candesartan cilexetil (32 mg) and HCTZ (25 mg) produces a fully additive antihypertensive effect, offering a potent option for patients whose blood pressure is not controlled by monotherapy nih.govresearchgate.net.

The push to enhance bioavailability through novel formulations necessitates an interdisciplinary approach . The design of systems like NLCs, SNEDDS, and mixed polymeric micelles requires expertise in materials science (for selecting lipids and polymers), pharmaceutical technology (for formulation and characterization), and pharmacology (for in vivo testing) rsc.orgnih.govsperonline.comtandfonline.com. These projects often involve collaborations between academic research labs and industrial R&D departments to translate laboratory-scale innovations into viable pharmaceutical products.

Furthermore, the establishment of in vitro-in vivo correlations (IVIVC) represents a critical interdisciplinary field nih.govresearchgate.net. Developing a dissolution method that accurately predicts a drug's in vivo absorption profile requires a deep understanding of analytical chemistry, biopharmaceutics, and pharmacokinetic modeling. Successful IVIVC models can streamline the drug development process and are of significant interest to both pharmaceutical manufacturers and regulatory agencies. This work often involves collaboration between formulation scientists, analytical chemists, and regulatory affairs specialists.

These collaborative efforts are essential for advancing the therapeutic potential of established compounds like candesartan cilexetil, ensuring that improvements in chemical synthesis and analysis translate into tangible benefits in clinical practice.

Future Directions in Chemical Research of N Cilexetil Candesartan Ethyl Ester

Exploration of Green Chemistry Principles in Synthesis

The synthesis of complex molecules like Candesartan (B1668252) Cilexetil often involves multiple steps and harsh reagents, leading to the formation of impurities such as N-Cilexetil Candesartan Ethyl Ester. mdpi.com Traditional synthesis routes have utilized reagents like tri-n-butyltin azide, which are highly toxic and generate hazardous waste that is difficult and costly to treat. google.com Future research will focus on applying green chemistry principles to the synthesis pathways to minimize the generation of such impurities and reduce environmental impact.

Key areas of exploration include:

Alternative Catalysts: Research into replacing toxic catalysts with more benign alternatives is crucial. For example, patents describe using alkali metal or ammonium (B1175870) salts (MCl) as catalysts in the synthesis of the tetrazole ring, which offers a less toxic and lower-cost alternative to organotin compounds. google.com

Safer Solvents: The use of N,N-dimethylformamide (DMF) as a solvent is common but poses environmental and health risks. google.com Investigating greener solvents, such as ionic liquids or supercritical fluids, could lead to cleaner reaction profiles and easier product isolation.

Atom Economy: Redesigning the synthetic route to improve atom economy will be a priority. This involves minimizing the use of protecting groups and developing more direct reaction pathways that reduce the number of steps and potential for side-product formation. patsnap.comgoogle.com

Waste Reduction: Methods that allow for the recycling of solvents and catalysts will be investigated to align with the principles of a circular economy and clean production. patsnap.com

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound at trace levels are critical for quality control in pharmaceutical manufacturing. While High-Performance Liquid Chromatography (HPLC) is a standard method, future research will focus on developing more sensitive, rapid, and specific analytical techniques. ajpaonline.com

A review of current analytical methods for the parent compound provides a foundation for this research. researchgate.net Advanced techniques that can be further optimized for this specific impurity include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques such as Liquid Chromatography coupled with Electrospray Ionization Ion Trap Mass Spectrometry (LC/ESI-ITMS) have proven effective in identifying and structurally elucidating unknown impurities in Candesartan Cilexetil bulk samples. nih.gov Future work will involve refining these methods to achieve lower detection limits and validate them for routine trace analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput and cost-effective method for analysis. ajpaonline.com Developing and validating HPTLC methods specific to this impurity can provide a valuable tool for rapid screening.

Method Validation: Rigorous validation of new analytical methods is essential. This includes establishing parameters such as linearity, accuracy, precision, and specificity, as demonstrated in studies for the parent drug. mdpi.com

Table 1: Parameters for Advanced Analytical Method Validation

| Parameter | Description | Target Value/Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of test results to the true value. | Relative Error < 5% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Standard Deviation (SD) ≤ 2% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | To be established based on required sensitivity. |

This table is generated based on typical validation parameters for analytical methods in the pharmaceutical industry. mdpi.com

Predictive Modeling of Chemical Stability and Reactivity

Understanding the chemical stability of this compound is vital for predicting its behavior during manufacturing, storage, and as a reference standard. Future research will leverage computational and kinetic modeling to predict its degradation pathways and reactivity.

Studies on Candesartan Cilexetil have shown that it is susceptible to pressure-induced chemical degradation. researchgate.net A non-linear kinetic model was successfully used to evaluate this instability. researchgate.net Similar approaches can be applied to its N-cilexetil ethyl ester derivative.

Kinetic Modeling: Applying second-order kinetic models and modified Arrhenius equations can help quantify the impact of temperature, humidity, and mechanical stress on the degradation rate of the impurity. researchgate.net This allows for the prediction of its shelf-life and the identification of optimal storage conditions.

Forced Degradation Studies: Controlled stress testing (e.g., exposure to acid, base, oxidation, heat, and light) combined with predictive modeling will help to elucidate the primary degradation products and mechanisms.

Computational Chemistry: Quantum mechanical calculations and molecular dynamics simulations can be used to model the molecule's electronic structure and conformational dynamics. This can provide insights into reactive sites, bond dissociation energies, and potential interactions with other molecules, helping to predict its chemical behavior without extensive experimentation.

Novel Derivatizations for Research Probes

While this compound is an impurity, its core structure can be used as a scaffold for creating novel chemical probes. The synthesis and characterization of related impurities, such as the N1-Ethyl and N2-Ethyl analogs, demonstrate that modifications at various positions are possible. pharmaffiliates.comsynzeal.com

Future research can focus on the controlled synthesis of new derivatives for use as research tools:

Fluorescent Probes: Attaching a fluorescent tag to the molecule could enable its use in bio-imaging studies to track its distribution or interaction with biological systems, such as metabolic enzymes.

Affinity-Based Probes: Incorporating a biotin (B1667282) label or a photoreactive group could create probes for identifying and isolating binding partners, which may offer insights into the metabolic pathways of Candesartan Cilexetil and its derivatives.

Metabolite Identification: Synthesizing potential metabolites of this compound as reference standards is crucial for pharmacokinetic and drug metabolism studies. The structural elucidation of existing impurities provides a roadmap for synthesizing these targeted derivatives. nih.gov

Q & A

Q. What is the mechanism of hydrolysis of Candesartan cilexetil under different pH conditions, and how does this impact its pharmacokinetics?

Candesartan cilexetil undergoes pH-dependent hydrolysis. In acidic (0.1 M HCl) or oxidative (0.1% H₂O₂) conditions, it degrades into multiple products over 48 hours, while alkaline conditions (0.1 M NaOH) primarily remove the ester group, generating a single impurity . The hydrolysis of the cilexetil ester in the gastrointestinal tract converts the prodrug into the active metabolite, candesartan, which is achiral and exhibits angiotensin II receptor antagonism. This pH sensitivity necessitates controlled formulation design to ensure optimal bioavailability .

Q. Which analytical methods are validated for quantifying Candesartan cilexetil and its degradation products in biological matrices?

Derivative spectrophotometry (e.g., UV-Vis at 254–310 nm) and HPLC with UV detection are commonly used. These methods require validation for specificity, linearity (2–12 µg/mL range), and precision (RSD <2%). Stability-indicating assays must account for degradation products under hydrolytic and oxidative stress . Recent USP guidelines recommend stricter RSD limits (≤1.0%) for assay validation to resolve discrepancies in impurity nomenclature .

Q. What is the role of the cilexetil ester in the prodrug design of Candesartan, and how is it metabolized?

The cilexetil ester (1-[[(cyclohexyloxy)carbonyl]oxy]ethyl group) enhances lipophilicity (logP >1000 at pH 1.1–8.9), improving intestinal absorption. Esterases hydrolyze the ester bond during absorption, releasing candesartan. The chiral center at the ester group renders the prodrug a racemic mixture, but the active metabolite is achiral .

Q. What are the critical quality attributes to monitor during the synthesis of Candesartan cilexetil to ensure batch consistency?

Key attributes include:

- Impurity profiles : Residual trityl groups (from intermediates like Trityl Candesartan Cilexetil, CAS 170791-09-0) and incomplete deprotection byproducts .

- Chirality : Ensure racemic purity at the cyclohexyloxycarbonyloxy ethyl ester group .

- Crystallinity : Colorless crystals (mp 183–185°C) confirm proper crystallization from ethyl acetate/methanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during the synthesis of Candesartan cilexetil, particularly related to trityl group removal?

Trityl group removal (e.g., using HCl in methanol) often generates impurities like ethyl candesartan due to incomplete deprotection. Strategies include:

- Optimizing reaction conditions : Lower HCl concentration (0.5–1.0 M) reduces side reactions .

- Chromatographic purification : Reverse-phase HPLC with C18 columns resolves trityl-related impurities (e.g., Trityl Candesartan, CAS 139481-72-4) .

- Spectroscopic monitoring : NMR and MS track deprotection efficiency .

Q. What strategies are effective in improving the solubility and bioavailability of Candesartan cilexetil given its high lipophilicity?

Q. How do variations in experimental conditions affect the degradation kinetics of Candesartan cilexetil, and how should stability studies be designed?

- Accelerated stability testing : Conduct at 40°C/75% RH for 6 months, monitoring hydrolysis (via HPLC) and oxidation (via peroxide-induced degradation) .

- pH-stat methods : Simulate gastrointestinal pH gradients (1.2 → 6.8) to model in vivo degradation .

- Kinetic modeling : Use the Apelblat equation to correlate solubility-temperature relationships (ARD ≤1.9%) .

Q. What in vitro models are suitable for predicting the in vivo absorption of Candesartan cilexetil, considering its pH-dependent solubility?

- Caco-2 cell monolayers : Assess permeability under pH 6.8 (intestinal mimic) .

- Dissolution-permeation systems : Combine USP Apparatus II with Franz diffusion cells to simulate dynamic absorption .

- Floating tablets : Evaluate gastric retention (>12 hr buoyancy) using HPMC K50M/ethyl cellulose matrices to prolong release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.